molecular formula C23H21NO B10766577 JWH-073 2'-Naphthyl-N-(1-methylpropyl)

JWH-073 2'-Naphthyl-N-(1-methylpropyl)

Cat. No.: B10766577
M. Wt: 327.4 g/mol
InChI Key: DFTLLFXLJMPATM-UHFFFAOYSA-N
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Description

JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is structurally similar to JWH 073 but differs by having a naphthyl group attached at the 2’ position and a 1-methylpropyl group instead of a butyl chain. Synthetic cannabinoids like JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer are often used in scientific research to study the effects of cannabinoids on the human body and to develop potential therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 1-Methylpropyl Group: The final step involves the alkylation of the indole nitrogen with 1-bromobutane under basic conditions to introduce the 1-methylpropyl group.

Industrial Production Methods

Industrial production of JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group or the alkyl chain can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted indoles and naphthyl derivatives

Scientific Research Applications

JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples.

    Biology: Employed in studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors (CB1 and CB2) in the human body.

    Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.

    Industry: Utilized in the development of new synthetic cannabinoids for potential pharmaceutical applications.

Mechanism of Action

JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite. The compound mimics the action of endogenous cannabinoids, leading to the activation of these receptors and subsequent modulation of intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    JWH 018: Another synthetic cannabinoid with a similar structure but with a naphthyl group at the 1’ position and a pentyl chain.

    JWH 250: Contains a 2’-methoxyphenyl group instead of a naphthyl group and a pentyl chain.

    AM-2201: Similar to JWH 018 but with a fluorine atom attached to the pentyl chain.

Uniqueness

JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and activities at cannabinoid receptors compared to other synthetic cannabinoids. These differences can lead to variations in potency, efficacy, and potential therapeutic applications .

Properties

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

(1-butan-2-ylindol-3-yl)-naphthalen-2-ylmethanone

InChI

InChI=1S/C23H21NO/c1-3-16(2)24-15-21(20-10-6-7-11-22(20)24)23(25)19-13-12-17-8-4-5-9-18(17)14-19/h4-16H,3H2,1-2H3

InChI Key

DFTLLFXLJMPATM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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